1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one
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Overview
Description
1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one is a chemical compound with the molecular formula C13H15N3O and a molecular weight of 229.28 g/mol This compound is part of the triazaspiro family, which is known for its unique spirocyclic structure, combining a triazine ring with a spiro-fused nonane ring
Preparation Methods
The synthesis of 1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one typically involves the reaction of appropriate starting materials under specific conditions. One efficient method involves the cyclization of a suitable precursor, such as a phenyl-substituted triazine derivative, with a nonane-based reagent . The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity, often employing continuous flow reactors and automated systems for large-scale production.
Chemical Reactions Analysis
1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include various substituted triazaspiro derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are critical for its bioactivity .
Comparison with Similar Compounds
1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one can be compared with other similar compounds, such as:
3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one: This compound has a methoxy group instead of a phenyl group, leading to different chemical and biological properties.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: This compound has a different substitution pattern on the triazaspiro ring, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and spirocyclic structure, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H15N3O |
---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
4-methyl-2-phenyl-1,4,7-triazaspiro[4.4]non-1-en-3-one |
InChI |
InChI=1S/C13H15N3O/c1-16-12(17)11(10-5-3-2-4-6-10)15-13(16)7-8-14-9-13/h2-6,14H,7-9H2,1H3 |
InChI Key |
OTUZHLVPMZGQDK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=NC12CCNC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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